17-Hydroxyandrost-4-ene-3,11-dione
Overview
Description
17-Hydroxyandrost-4-ene-3,11-dione is a naturally occurring steroid and androgen prohormone primarily produced in the adrenal glands. It plays a significant role in the biosynthesis of various steroid hormones and is closely related to other androgens such as adrenosterone and 11-ketotestosterone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyandrost-4-ene-3,11-dione typically involves the microbial hydroxylation of androst-4-ene-3,17-dione. This process can be carried out using specific strains of actinobacteria, such as Mycobacterium neoaurum . The reaction conditions often include a two-step one-pot bioconversion process where phytosterols are first converted to androst-4-ene-3,17-dione, which is then hydroxylated to produce this compound .
Industrial Production Methods: Industrial production of this compound involves the use of microbial biotransformation techniques. The process begins with the conversion of phytosterols to androst-4-ene-3,17-dione using Mycobacterium strains. This intermediate is then hydroxylated at the 11α position using Aspergillus ochraceus or other suitable organisms to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxyandrost-4-ene-3,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 11-ketoandrost-4-ene-3,17-dione.
Reduction: Reduction reactions can convert it to 11β-hydroxyandrost-4-ene-3,17-dione.
Substitution: Substitution reactions can introduce different functional groups at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: 11-Ketoandrost-4-ene-3,17-dione
Reduction: 11β-Hydroxyandrost-4-ene-3,17-dione
Substitution: Various halogenated and organometallic derivatives
Scientific Research Applications
17-Hydroxyandrost-4-ene-3,11-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various steroidal pharmaceuticals.
Biology: The compound is used to study steroid metabolism and hormone regulation.
Medicine: It is a precursor in the production of corticosteroids and other therapeutic agents.
Industry: The compound is utilized in the manufacture of steroid-based drugs and supplements
Mechanism of Action
17-Hydroxyandrost-4-ene-3,11-dione exerts its effects by binding to androgen receptors and influencing gene expression. It plays a crucial role in the biosynthesis of corticosteroids and other steroid hormones. The molecular targets include enzymes involved in steroidogenesis, such as 11β-hydroxylase and 17α-hydroxylase .
Comparison with Similar Compounds
11β-Hydroxyandrost-4-ene-3,17-dione: An endogenous steroid and androgen prohormone.
Adrenosterone (11-ketoandrostenedione): A related compound involved in steroid metabolism.
11-Ketotestosterone: Another androgen produced in the adrenal glands.
Uniqueness: 17-Hydroxyandrost-4-ene-3,11-dione is unique due to its specific hydroxylation pattern, which makes it a crucial intermediate in the biosynthesis of various corticosteroids. Its ability to undergo diverse chemical reactions further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16?,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMRQZHJLJSBO-LZFPPVAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53187-98-7 | |
Record name | 11-Ketotestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053187987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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